molecular formula C7H7ClN2S B016342 1-(4-chlorophenyl)thiourea CAS No. 3696-23-9

1-(4-chlorophenyl)thiourea

Cat. No.: B016342
CAS No.: 3696-23-9
M. Wt: 186.66 g/mol
InChI Key: XVEFWRUIYOXUGG-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H7ClN2S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a thiourea group attached to a 4-chlorophenyl ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: (4-Chlorophenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with thiocyanate in the presence of an acid catalyst. The reaction proceeds as follows: [ \text{C6H4ClNH2} + \text{SCN}^- \rightarrow \text{C6H4ClNHCSNH2} ]

Industrial Production Methods: In industrial settings, (4-Chlorophenyl)thiourea is typically produced through the reaction of 4-chloroaniline with ammonium thiocyanate under controlled conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions: (4-Chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed for substitution reactions.

Major Products:

    Oxidation: Sulfonyl derivatives.

    Reduction: Aminophenylthiourea.

    Substitution: Various substituted phenylthioureas.

Scientific Research Applications

(4-Chlorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Medicine: (4-Chlorophenyl)thiourea derivatives have been investigated for their potential anticancer and antiviral activities.

    Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Comparison with Similar Compounds

    Thiourea: Structurally similar but lacks the chlorophenyl group.

    N,N’-bis(4-chlorophenyl)thiourea: Contains two 4-chlorophenyl groups, offering different reactivity and applications.

    Phenylthiourea: Similar structure but without the chlorine atom.

Uniqueness: (4-Chlorophenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which enhances its reactivity and imparts specific biological activities. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-chlorophenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-5-1-3-6(4-2-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEFWRUIYOXUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00190455
Record name Thourea, (4-chlorophenyl)- (9CI)
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Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3696-23-9
Record name N-(4-Chlorophenyl)thiourea
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Record name Urea, 1-(p-chlorophenyl)-2-thio-
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Record name (4-Chlorophenyl)thiourea
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Record name Thourea, (4-chlorophenyl)- (9CI)
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Record name 4-chlorophenyl-2-thiourea
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Synthesis routes and methods

Procedure details

A stirred solution of 4-chlorophenyl isothiocyanate (10.0 g, 0.077 mol) in 100 ml ether was saturated with ammonia gas for five minutes. The reaction mixture was then stirred for 18 hr. The white solid which precipitated was collected by filtration and yielded 6.3 g of N-(4-chlorophenyl)thiourea, M.P. 147-148° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: (4-Chlorophenyl)thiourea (C7H7ClN2S) has a molecular weight of 186.66 g/mol. [] Spectroscopic data, including FT-IR, 1H NMR, and 13C NMR, confirms its structure. [] These techniques provide insights into the functional groups and connectivity within the molecule.

A: Research indicates that (4-Chlorophenyl)thiourea quenches the intrinsic fluorescence of HSA through a static quenching mechanism. [] This interaction primarily involves hydrophobic forces, as evidenced by thermodynamic parameters like enthalpy change (ΔH) and entropy change (ΔS). []

A: Yes, a synchronous fluorescence technique utilizing (4-Chlorophenyl)thiourea has been developed for HSA determination. This method has proven successful in detecting HSA in human serum samples. []

A: Yes, several crystal structures of (4-Chlorophenyl)thiourea derivatives have been reported. For example, the crystal structure of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide reveals classical N–H⋯O hydrogen bonding interactions. [] Additionally, the structure of 1-(adamantan-1-yl)-3-(4-chlorophenyl)thiourea has been determined, providing insights into its solid-state arrangement. []

A: Research suggests that structural modifications to (4-Chlorophenyl)thiourea can significantly impact its biological activity. For instance, introducing specific substituents, like a (3-trifluoromethyl-4-chlorophenyl)thiourea moiety, led to the development of a potent thymidine monophosphate kinase (TMPK) inhibitor. [] This emphasizes the importance of structure-activity relationship (SAR) studies for optimizing desired biological effects.

A: Derivatives of (4-Chlorophenyl)thiourea, particularly those containing chlorosubstituents, exhibit notable antifungal activity against Alternaria alternata and Curvularia lunata. [] This finding highlights the potential of this compound class as antifungal agents.

A: Several (4-Chlorophenyl)thiourea derivatives demonstrate insecticidal and larvicidal properties. Notably, N1-[4-(4-nitrophenylthio)phenyl]-N3-(4-chlorobenzoyl) thiourea exhibits potent activity against cockroaches (Periplanata americana) and mosquito larvae (Culex pipiens fatigans). []

A: Yes, researchers have investigated the cytotoxicity of (4-Chlorophenyl)thiourea derivatives using QSAR (Quantitative Structure-Activity Relationship) studies. [, ] This approach helps in understanding the relationship between the compound's structure and its cytotoxic effects.

A: Studies on N-2-(picolyl)-N′-4-chlorophenylthioureas encompass spectral and thermal characterization. [] This information is valuable for understanding the compound's behavior under different temperature conditions, which is crucial for various applications.

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